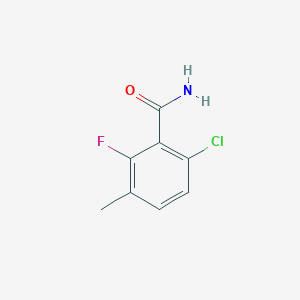

6-Chloro-2-fluoro-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFZQIYALKUMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378622 | |

| Record name | 6-chloro-2-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286474-61-1 | |

| Record name | 6-chloro-2-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Trajectories and Significance

Established Synthetic Routes to this compound

The construction of this compound is most logically achieved through the formation of its corresponding carboxylic acid or acyl chloride precursor, followed by a final amidation step.

Approaches via Methylbenzoic Acid Derivatives

The core of this compound is 6-chloro-2-fluoro-3-methylbenzoic acid (CAS 32890-90-7) synquestlabs.com. The synthesis of this key intermediate can be envisioned starting from simpler, commercially available substituted toluenes. A plausible route involves the selective halogenation and subsequent oxidation of a methyl group.

For instance, a synthetic sequence could begin with 2-fluoro-3-methyltoluene. Chlorination of this starting material would be required at the C6 position. This is followed by the oxidation of the methyl group to a carboxylic acid. The oxidation of substituted toluenes to benzoic acids is a standard transformation in organic synthesis.

Utilization of Acyl Chloride Intermediates

The conversion of a carboxylic acid to a more reactive acyl chloride is a common and highly efficient method for activating the carboxyl group for subsequent nucleophilic acyl substitution. For the synthesis of this compound, the precursor 6-chloro-2-fluoro-3-methylbenzoic acid is converted into 6-chloro-2-fluoro-3-methylbenzoyl chloride nih.gov.

This transformation is typically accomplished using standard chlorinating agents. A widely used method involves treating the carboxylic acid with oxalyl chloride in an inert solvent like dichloromethane (B109758) or chloroform, often with a catalytic amount of N,N-dimethylformamide (DMF) google.comrsc.org. Thionyl chloride (SOCl₂) is another common reagent for this purpose. The general reaction is outlined below:

Table 1: General Conversion of Benzoic Acid to Benzoyl Chloride

| Reactants | Reagents | Product |

|---|---|---|

| 6-chloro-2-fluoro-3-methylbenzoic acid | Oxalyl chloride ((COCl)₂), cat. DMF | 6-chloro-2-fluoro-3-methylbenzoyl chloride |

Once formed, the acyl chloride is a highly reactive intermediate, readily undergoing amidation.

General Amidation Procedures for Benzamide Synthesis

The final step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several reliable methods.

From Acyl Chlorides: The most direct method involves the reaction of the previously synthesized 6-chloro-2-fluoro-3-methylbenzoyl chloride with an ammonia (B1221849) source. Typically, this is done by adding the acyl chloride to a solution of aqueous or anhydrous ammonia. An organic base, such as triethylamine, may be added to neutralize the HCl byproduct generated during the reaction rsc.org.

From Carboxylic Acids (Direct Amidation): Alternatively, the amide can be formed directly from 6-chloro-2-fluoro-3-methylbenzoic acid without isolating the acyl chloride intermediate. This requires the use of coupling agents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions acs.org.

Reactivity Profiles and Mechanistic Studies

The chemical reactivity of this compound is dominated by the interplay of its substituents on the aromatic ring. The presence of two halogen atoms, a methyl group, and the amide functionality creates a unique electronic and steric environment.

Nucleophilic Substitution Reactions Involving the Benzamide Core

The benzene (B151609) ring of this compound is electron-deficient due to the strong inductive electron-withdrawing effects of the fluorine, chlorine, and amide carbonyl group. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a process generally facilitated by strong electron-withdrawing groups nih.gov.

In a potential SNAr reaction, a nucleophile would attack one of the carbon atoms bearing a leaving group (in this case, fluorine or chlorine). The stability of the intermediate Meisenheimer complex is key to this reaction. The negative charge of this intermediate is stabilized by delocalization onto the electron-withdrawing substituents. Given that fluoride (B91410) is typically a better leaving group than chloride in SNAr reactions, nucleophilic attack would be more likely to occur at the C2 position, leading to the displacement of the fluorine atom. However, the steric hindrance from the adjacent C1-amide and C3-methyl groups could significantly hinder this approach.

Impact of Substituent Effects (Electronic and Steric) on Chemical Reactivity

The reactivity of the this compound molecule is a fine balance of electronic and steric effects from its four substituents.

Electronic Effects:

Fluorine (C2) and Chlorine (C6): Both are halogens and exert a strong -I (inductive withdrawal) effect due to their high electronegativity, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. They also have a weak +R (resonance donation) effect due to their lone pairs, but this is generally outweighed by the inductive effect libretexts.orgyoutube.com. The high electronegativity of fluorine can also alter the basicity of the adjacent amide group nih.gov.

Methyl (C3): This is an alkyl group that acts as a weak electron-donating group through a +I (inductive donation) effect and hyperconjugation. It is an activating group for electrophilic substitution.

Amide (-CONH₂ at C1): The amide group is a deactivating group for electrophilic aromatic substitution. The carbonyl group is strongly electron-withdrawing (-I effect), pulling electron density from the ring. While the nitrogen has a lone pair that can donate into the ring (+R effect), this is counteracted by a strong resonance interaction with the adjacent carbonyl group, which pulls the lone pair away from the ring.

The net result is a highly polarized and relatively electron-poor aromatic ring.

Steric Effects: The substitution pattern creates considerable steric hindrance around the molecule.

Studies on the hydrolysis of ortho-substituted benzamides have shown that steric effects from ortho substituents can significantly impact the reactivity of the amide group itself by hindering the approach of reagents acs.org. In this case, the approach of a nucleophile to the carbonyl carbon or a reagent to the amide N-H bonds would be sterically impeded by the ortho-halogen substituents.

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| -CONH₂ | 1 | Deactivating (-I, -R) | Moderate |

| -F | 2 | Deactivating (-I > +R) | Significant (ortho to amide) |

| -CH₃ | 3 | Activating (+I) | Moderate |

Analysis of Hydrolysis Pathways

The amide bond in this compound, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions to yield 6-Chloro-2-fluoro-3-methylbenzoic acid and ammonia (or their respective salts depending on the pH). libretexts.orglibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis of benzamides is a well-studied process. The reaction is typically initiated by the protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and the ammonium (B1175870) ion. researchgate.net The rate of acid-catalyzed hydrolysis can be influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and fluoro substituents in the target molecule, can accelerate the rate of hydrolysis in concentrated acid solutions. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. arkat-usa.orgacs.org This forms a tetrahedral intermediate which then expels the amide anion (⁻NH₂) as the leaving group. The leaving group is subsequently protonated by the solvent or the newly formed carboxylic acid. The final products are the carboxylate salt and ammonia. libretexts.orglibretexts.org The rate of alkaline hydrolysis is also influenced by substituents, with electron-withdrawing groups generally increasing the reaction rate. arkat-usa.org

The relative stability of the amide bond in this compound towards hydrolysis is a critical factor in its potential applications, as this will determine its persistence in various chemical and biological environments.

Synthesis of Related Benzamide Derivatives and Analogues

The core structure of this compound can be chemically modified to generate a library of related derivatives and analogues. These modifications can be targeted at either the amide nitrogen or the benzoyl moiety.

Derivatization Strategies for Amides and Esters

Amide Derivatization:

N-Alkylation: The hydrogen atoms on the amide nitrogen of this compound can be substituted with alkyl groups. This can be achieved by reacting the amide with an alkyl halide in the presence of a strong base. nih.govstackexchange.com The base, such as sodium hydride, deprotonates the amide to form a more nucleophilic amidate anion, which then reacts with the alkyl halide in a nucleophilic substitution reaction. stackexchange.com This allows for the synthesis of N-alkyl and N,N-dialkyl derivatives.

Conversion to Esters: While not a direct derivatization of the amide itself, the parent carboxylic acid, 6-Chloro-2-fluoro-3-methylbenzoic acid, can be readily converted to its corresponding esters. A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk Alternatively, the acyl chloride intermediate can be reacted with an alcohol to form the ester.

Ester Derivatization:

Once the corresponding methyl or ethyl ester of 6-Chloro-2-fluoro-3-methylbenzoic acid is synthesized, it can undergo further transformations. For instance, transesterification can be performed by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

The ability to perform these derivatizations is crucial for structure-activity relationship (SAR) studies, where the impact of different functional groups on the molecule's properties is investigated.

Exploration of Fluorinated Benzoyl Derivatives

The synthesis of various fluorinated benzoyl derivatives serves as a valuable platform for creating analogues of this compound.

Synthesis of Fluorinated Benzoyl Halides: A primary route to a wide range of benzoyl derivatives is through the corresponding benzoyl halide. Fluorinated benzoic acids can be converted to their more reactive benzoyl chloride or benzoyl fluoride counterparts.

Benzoyl Chlorides: As previously mentioned, reagents like thionyl chloride or oxalyl chloride can be used to convert fluorinated benzoic acids into benzoyl chlorides. google.comdoubtnut.com

Benzoyl Fluorides: Benzoyl fluorides can be prepared through halogen exchange reactions, for example, by treating a benzoyl chloride with a source of fluoride ions like potassium fluoride. orgsyn.org They can also be synthesized directly from benzoic acids using various fluorinating agents. rsc.org Aroyl fluorides are noted for their relative stability towards hydrolysis compared to other acyl halides, making them useful reagents in synthesis.

The availability of these reactive intermediates allows for the introduction of a wide variety of nucleophiles to form different amides, esters, and ketones, thereby expanding the chemical space around the 6-Chloro-2-fluoro-3-methylbenzoyl scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2 Fluoro 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. However, specific experimental NMR data for 6-Chloro-2-fluoro-3-methylbenzamide is not documented in readily accessible scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR analysis, which would provide information on the chemical shifts, integration, and multiplicity of the aromatic and methyl protons, as well as the amide protons, is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, experimental ¹³C NMR data, which would identify the chemical shifts of the eight unique carbon atoms in the molecule, including the carbonyl, aromatic, and methyl carbons, could not be located.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. An analysis would provide the chemical shift of the fluorine atom and its coupling with neighboring protons, offering valuable structural insights. This specific data for this compound is not reported in the surveyed literature.

Application of Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between protons and carbons, both directly bonded and over multiple bonds. columbia.edubiophysics.orglabshake.com A detailed analysis based on these techniques would be necessary for a complete structural assignment, but no such experimental data has been published.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, the calculated monoisotopic mass is 187.0200197 Da. researchgate.netnih.gov This value would be confirmed by HRMS analysis, typically showing the protonated molecule [M+H]⁺ at m/z 188.02730. researchgate.net

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.02730 |

| [M+Na]⁺ | 210.00924 |

| [M-H]⁻ | 186.01274 |

Source: PubChemLite researchgate.net

Studies of Adduct Ion Formation and Fragmentation

Detailed experimental studies on the specific fragmentation pathways of this compound under various mass spectrometry conditions (such as Electron Ionization or Electrospray Ionization) are not available in the reviewed literature.

However, predicted data for adduct ion formation in mass spectrometry is available. Adduct ions are formed when a molecule associates with a charged species, such as a proton ([M+H]⁺), a sodium ion ([M+Na]⁺), or a potassium ion ([M+K]⁺). These adducts are crucial for determining the molecular weight of the compound. For this compound, with a monoisotopic mass of 187.02002 Da, the following adduct ions are predicted uni.lu:

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 188.02730 |

| [M+Na]⁺ | 210.00924 |

| [M+K]⁺ | 225.98318 |

| [M+NH₄]⁺ | 205.05384 |

| [M-H]⁻ | 186.01274 |

| [M+HCOO]⁻ | 232.01822 |

| [M+CH₃COO]⁻ | 246.03387 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy Investigations

No specific, experimentally obtained IR spectrum for this compound has been found in the public domain. However, based on its structure, the following characteristic absorption bands would be expected:

N-H stretching: Primary amides typically show two bands in the region of 3400-3200 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.

C=O stretching (Amide I band): A strong absorption band is expected in the region of 1680-1630 cm⁻¹ for the carbonyl group of the primary amide.

N-H bending (Amide II band): A band in the region of 1640-1590 cm⁻¹ is characteristic of the N-H bending vibration.

C-N stretching: This vibration is expected to appear in the range of 1400-1200 cm⁻¹.

Aromatic C-H stretching: Bands for the aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-Cl stretching: A band in the region of 800-600 cm⁻¹ would indicate the presence of the chloro substituent.

C-F stretching: A strong absorption is expected in the 1350-1000 cm⁻¹ range for the carbon-fluorine bond.

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the 900-690 cm⁻¹ region.

Raman Spectroscopy Applications

Similarly, no experimental Raman spectrum for this compound is publicly available. Raman spectroscopy complements IR spectroscopy and would be particularly useful for observing the symmetric vibrations and the carbon skeleton of the molecule. Expected Raman shifts would include:

Symmetric aromatic ring breathing vibrations.

Stretching vibrations of the C-Cl and C-F bonds.

Vibrations of the methyl group.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction of this compound. Therefore, precise experimental data on its crystal system, space group, unit cell dimensions, and the exact bond lengths and angles in the solid state are not known. Such an analysis would provide definitive proof of the molecular structure and conformation, as well as insights into the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Elemental Analysis for Stoichiometric Verification

While elemental analysis is a routine technique for verifying the empirical formula of a synthesized compound, specific published reports detailing the elemental analysis of this compound were not found. For a compound with the molecular formula C₈H₇ClFNO, the theoretical elemental composition would be:

| Element | Percentage (%) |

| Carbon (C) | 51.22 |

| Hydrogen (H) | 3.76 |

| Chlorine (Cl) | 18.89 |

| Fluorine (F) | 10.13 |

| Nitrogen (N) | 7.47 |

| Oxygen (O) | 8.53 |

Experimental verification of these percentages would confirm the stoichiometry of the compound.

Computational Chemistry and Molecular Modeling Studies of 6 Chloro 2 Fluoro 3 Methylbenzamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Searches for specific data points such as optimized molecular geometry, electronic structure, predicted spectroscopic parameters (like IR or NMR spectra), MESP maps, HOMO-LUMO energy gaps, reactivity descriptors, and any QSAR models involving 6-Chloro-2-fluoro-3-methylbenzamide yielded no specific results.

While studies on other benzamide (B126) derivatives exist, the strict focus on "this compound" prevents their inclusion in this report as per the initial instructions. The absence of dedicated research on this compound means that any attempt to generate the requested detailed scientific article would be based on speculation rather than documented findings.

Therefore, this document serves to report the unavailability of the specific, detailed computational research requested for this compound.

Pharmacological and Biological Activity Research of 6 Chloro 2 Fluoro 3 Methylbenzamide and Its Analogues

Anti-Cancer and Anti-Proliferative Investigations

Benzamide (B126) and its derivatives have been a significant focus of anti-cancer research. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through diverse mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines

Research into the anti-cancer mechanisms of benzamide analogues has shown that they can trigger apoptosis in malignant cells. For instance, a study on the c-Met inhibitor PHA-665752, which shares structural similarities with some benzamide derivatives, demonstrated the induction of apoptosis in non-small cell lung cancer (NSCLC) cells. This was evidenced by the cleavage of caspase-3 and PARP, key markers of apoptosis nih.gov. Furthermore, some benzamide derivatives have been shown to modulate the cell cycle, a critical process for cell proliferation. By interfering with the cell cycle, these compounds can halt the uncontrolled division of cancer cells.

Studies on Cytotoxic Effects against Various Cancer Cell Lines

The cytotoxic, or cell-killing, effects of benzamide analogues have been evaluated against a variety of cancer cell lines. In one study, four different benzamide derivatives were found to inhibit the growth of A549 human lung cancer cells in a manner that was dependent on both the dose and the duration of treatment atlantis-press.com. Another investigation into a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides revealed significant anti-proliferative activity against a panel of 60 human cancer cell lines, with some compounds showing potent inhibition of K562 leukemia cells nih.gov. The structure-activity relationship studies indicated that the presence and position of substituents on the benzamide and styryl moieties played a crucial role in their cytotoxic potency nih.gov.

Moreover, a structure-activity relationship study of bis-benzamides identified compounds with potent anti-proliferative activity against prostate cancer cells, with some derivatives exhibiting IC50 values in the nanomolar range nih.govelsevierpure.com. These findings underscore the potential of the benzamide scaffold in the development of novel anti-cancer agents.

Enzyme Inhibition and Activation Studies

Enzymes play a crucial role in various physiological and pathological processes, making them attractive targets for therapeutic intervention. Benzamide derivatives have been investigated for their ability to inhibit or activate specific enzymes involved in cancer and other diseases.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of enzymes involved in processes such as pH regulation and tumorigenesis. Certain benzamide derivatives have been identified as potent inhibitors of these enzymes. For example, studies on benzamide-bearing benzene (B151609) sulfonamides have demonstrated their inhibitory potency against CA I and CA II isoforms researchgate.net. Some derivatives have shown selectivity for tumor-associated isoforms like hCA IX and XII, which are implicated in cancer progression. This selective inhibition makes them promising candidates for the development of targeted anti-cancer therapies researchgate.netnih.gov. One study reported trifluoromethyl derivatives of 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide as potent inhibitors of hCA IX and XII with Ki values in the nanomolar range researchgate.net.

| Compound Type | Target Isoforms | Potency (Range) | Reference |

| Benzamide-bearing benzene sulfonamides | CA I, CA II | - | researchgate.net |

| 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide derivatives | hCA IX, hCA XII | Ki = 10.9 and 6.7 nM | researchgate.net |

| Sulfamoyl-benzamides | hCA II, VII, IX | Nanomolar range | nih.gov |

Modulation of Protein Kinase Activity (e.g., c-Met, SHP-2, hDHFR)

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The benzamide scaffold has been explored for its potential to modulate the activity of several important protein kinases.

c-Met: The c-Met receptor tyrosine kinase is frequently overexpressed in various cancers and is associated with poor prognosis nih.govnih.gov. While direct studies on 6-chloro-2-fluoro-3-methylbenzamide are lacking, the development of c-Met inhibitors containing benzamide-like structures, such as PHA-665752, highlights the potential of this chemical class to target the c-Met pathway. Inhibition of c-Met has been shown to reduce cancer cell proliferation and induce apoptosis nih.govbiochempeg.com.

SHP-2: SHP2 is a protein tyrosine phosphatase that plays a role in cell growth and survival signaling pathways nih.gov. Allosteric inhibitors of SHP2 have been developed, and some patented compounds include a benzamide moiety within their structure, suggesting its potential role in SHP2 inhibition google.com. The inhibition of SHP2 is being explored as a therapeutic strategy, particularly in combination with other targeted therapies, to overcome drug resistance in cancer nih.gov.

hDHFR: Dihydrofolate reductase (hDHFR) is an enzyme involved in nucleotide synthesis and is a well-established target for anti-cancer drugs. While specific studies on this compound as an hDHFR inhibitor are not available, the broader class of benzamides has been investigated for various enzyme inhibitory activities, and the potential for hDHFR inhibition by novel benzamide derivatives remains an area for future research.

Anti-Inflammatory Properties Research

Inflammation is a complex biological response that is implicated in the development and progression of many diseases, including cancer. Benzamides have been investigated for their anti-inflammatory properties. Research has shown that certain benzamides and nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, by inhibiting the transcription factor NF-kappaB nih.gov. Another study focused on the synthesis of substituted benzamides as preferential inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory pathway nih.gov. These findings suggest that benzamide derivatives could be developed as anti-inflammatory agents. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, a common anti-inflammatory drug researchgate.net.

| Benzamide Derivative Class | Mechanism of Action | Key Findings | Reference |

| Benzamides and Nicotinamides | Inhibition of NF-kappaB and TNF-α | Dose-dependent inhibition of TNF-α production | nih.gov |

| Substituted Benzamides | Preferential inhibition of COX-1 | Anti-inflammatory activity with reduced gastric side effects | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Trypsin inhibition | Superior inhibitory activity compared to acetylsalicylic acid | researchgate.net |

Antimicrobial and Antiviral Activity Assessments

The emergence of drug-resistant pathogens presents a formidable challenge to global public health, necessitating the discovery of novel antimicrobial and antiviral agents. nanobioletters.comgoogle.com Substituted benzamides have been a subject of interest in this area, with various analogues demonstrating promising activity against a range of microorganisms. nanobioletters.comnih.gov

Research into N-substituted benzamides has revealed their potential as antiviral agents. For instance, a series of N-substituted benzamides incorporating a 1,3,4-oxadiazole (B1194373) moiety has been synthesized and evaluated for activity against the cucumber mosaic virus (CMV). nih.gov In these studies, certain compounds, such as 5c, 5o, and 5r, exhibited notable curative activity against CMV, with inhibitory rates of 42.2%, 48.7%, and 40.5%, respectively, at a concentration of 500 µg/mL. nih.gov These findings highlight the potential of the benzamide scaffold as a platform for the development of novel antiviral compounds. nih.gov

In the realm of antibacterial research, substituted benzamides have shown efficacy against resilient bacterial strains. A notable example is the development of benzamide inhibitors of the FtsZ protein, which is crucial for bacterial cell division. nih.gov One such inhibitor, TXH9179, demonstrated superior potency against a panel of 55 methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates when compared to earlier-generation benzamides. nih.gov This compound was found to be four times more potent than its predecessor, TXA707. nih.gov Furthermore, some N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives have shown moderate to high antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net

While direct studies on the antimicrobial and antiviral activity of this compound are not extensively documented in publicly available literature, the demonstrated efficacy of its structural analogues suggests that this compound could warrant further investigation in these areas. The specific substitutions of a chloro, fluoro, and methyl group on the benzene ring of this compound may modulate its electronic and steric properties, potentially influencing its interaction with microbial or viral targets.

Table 1: Antiviral Activity of Selected N-Substituted Benzamide Analogues against Cucumber Mosaic Virus (CMV)

| Compound | Curative Activity (Inhibitory Rate %) at 500 µg/mL |

|---|---|

| 5c | 42.2 |

| 5o | 48.7 |

| 5r | 40.5 |

| Ningnanmycin (Standard) | 53.4 |

Data sourced from a study on N-substituted benzamides bearing a 1,3,4-oxadiazol unit. nih.gov

Acaricidal Activity Investigations

The control of ticks and mites, which are vectors for numerous diseases in humans and animals, is a significant challenge in public and veterinary health. nih.gov The widespread use of existing acaricides has led to the development of resistance, driving the search for new active compounds. nih.gov While research specifically detailing the acaricidal activity of this compound is limited, the broader class of benzamides and related aromatic compounds have been explored for their insecticidal and, by extension, potential acaricidal properties.

Studies on related aromatic compounds, such as benzyl (B1604629) alcohol, have demonstrated its toxicity against ticks like Rhipicephalus annulatus and Rhipicephalus sanguineus. nih.gov Benzyl alcohol showed ovicidal activity and was found to be toxic to adult ticks at certain concentrations. nih.gov Furthermore, its combination with conventional acaricides like deltamethrin (B41696) and cypermethrin (B145020) resulted in synergistic effects. nih.gov

The insecticidal potential of benzamide derivatives is more extensively documented. Carboxamide compounds, including benzamides, have been successfully commercialized as insecticides, targeting pests such as Spodoptera litura and Aedes aegypti mosquitoes. mdpi.com For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) displayed significant larvicidal activity against mosquito larvae. nih.gov Compound 7a from this series achieved 100% larvicidal activity at a concentration of 10 mg/L. nih.gov

Given the established insecticidal properties of many benzamide analogues, it is plausible that this compound and its derivatives could also exhibit acaricidal activity. The structural features of the compound, including the halogen and methyl substitutions, are known to influence the lipophilicity and target interaction of pesticides. Further screening of this specific compound and its close analogues against relevant acarian species is warranted to determine its potential in this domain.

Table 2: Larvicidal Activity of Selected Benzamide Analogues against Mosquito Larvae

| Compound | Concentration (mg/L) | Death Rate (%) |

|---|---|---|

| 7a | 10 | 100 |

| 7f | 10 | 100 |

| 7a | 2 | 100 |

| 7a | 1 | 40 |

Data from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole. nih.gov

Elucidation of Molecular Targets and Associated Biochemical Pathways

Understanding the molecular targets and the biochemical pathways that a compound modulates is crucial for its development as a drug or pesticide. For the benzamide class of compounds, research has identified several potential molecular targets, primarily in the context of their insecticidal and antibacterial activities.

In the field of insecticides, in silico studies have been employed to predict the protein targets of benzamide derivatives. An inverted virtual screening of a series of benzamides against 13 common insecticide protein targets suggested that odorant binding proteins (OBPs) and acetylcholinesterases (AChE) are likely targets. mdpi.comsciforum.net Molecular dynamics simulations further supported these findings, providing insights into the binding interactions between the benzamide derivatives and these proteins. mdpi.comsciforum.net These targets are critical for insect survival, with OBPs playing a role in olfaction and AChE being essential for neurotransmission.

From an antibacterial perspective, a key molecular target for a class of benzamide inhibitors has been identified as the FtsZ protein. nih.gov FtsZ is a highly conserved protein that is fundamental to the process of bacterial cell division, forming a "Z-ring" that initiates cytokinesis. nih.gov By inhibiting FtsZ, these benzamide compounds effectively halt bacterial replication, leading to a bactericidal effect. nih.gov

While the specific molecular targets of this compound have not been explicitly elucidated, the research on its analogues provides a strong foundation for future investigations. Based on the activities of related compounds, potential targets for this molecule could include insect OBPs and AChE if it possesses insecticidal properties, or bacterial FtsZ if it demonstrates antibacterial activity. Further biochemical and genetic studies are necessary to confirm these hypotheses and to fully understand the pathways affected by this compound.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pesticide development, as they provide critical insights into how the chemical structure of a molecule influences its biological activity. For the benzamide scaffold, numerous SAR studies have been conducted to optimize their therapeutic or pesticidal properties.

In the context of antibacterial benzamides targeting the FtsZ protein, SAR studies have revealed the importance of specific substitutions on the benzamide core. For example, the development of a second-generation FtsZ-targeting benzamide, TXA707, which contains a 6-CF3 functionality, was a result of efforts to improve metabolic stability while maintaining potent antistaphylococcal activity. nih.gov The subsequent development of a next-generation inhibitor, TXH9179, with a 6-acetylene functionality, further enhanced the bactericidal potency against a broad range of MRSA clinical isolates. nih.gov

Similarly, in the development of antiviral agents, the substitution pattern on the benzamide ring is critical. In a study of N-substituted benzamides with activity against cucumber mosaic virus, the nature of the substituent on the 1,3,4-oxadiazole ring, which is attached to the benzamide nitrogen, was found to significantly influence the antiviral efficacy. nih.gov

For insecticidal benzamides, the substituents on the aromatic rings play a crucial role in determining activity. In a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, variations in the substitution pattern on both the benzamide and the pyridine (B92270) rings led to significant differences in larvicidal activity against mosquito larvae. nih.gov

The Chemical Compound “this compound”: A Review of its Potential Applications in Medicinal Chemistry and Related Fields

The halogenated benzamide, this compound, is a synthetic organic compound that holds potential as a versatile building block in the development of new bioactive molecules. Its structure, featuring a combination of chloro, fluoro, and methyl substituents on the benzamide scaffold, makes it a subject of interest for applications in medicinal chemistry and agrochemical research. This article explores the potential roles of this compound as a precursor in pharmaceutical development, its utility as an intermediate in organic synthesis, and its prospective applications in the agrochemical sector.

Environmental Behavior and Degradation Studies of 6 Chloro 2 Fluoro 3 Methylbenzamide

Assessment of Persistence and Degradability in Environmental Matrices

The persistence of a chemical compound in the environment is a critical factor in determining its potential for long-term impact. This is often measured by its half-life (t½) in various environmental compartments like soil and water. For halogenated benzamides, persistence can be influenced by factors such as microbial activity, sunlight (photodegradation), and hydrolysis.

Soil Persistence:

Studies on the related benzamide (B126) herbicide flubendiamide (B33115) indicate a significant persistence in soil. Under laboratory conditions in aerobic soil environments, flubendiamide has been shown to be stable, with less than 5% of the applied amount dissipating over 371 days. epa.gov Field experiments have reported terrestrial field dissipation half-lives for flubendiamide ranging from 210 to 770.2 days. epa.gov Another benzamide herbicide, isoxaben (B1672637), is also characterized as highly persistent in soil, with a typical half-life of 100 days. wa.gov The degradation of these compounds in soil is primarily attributed to microbial breakdown and exposure to sunlight. wa.govresearchgate.net For instance, the dissipation of flubendiamide on a soil thin film under sunlight was observed with a half-life of 19.1 days. researchgate.net

Aquatic Persistence:

In aquatic environments, the persistence of halogenated benzamides is influenced by factors like pH and photodegradation. Flubendiamide has demonstrated high stability in water, with half-lives exceeding 250 days across different pH levels (4.0, 7.0, and 9.2). researchgate.net Specifically, the half-life was 250.8 days at pH 4.0, 301.0 days at pH 7.0, and 273.6 days at pH 9.2. researchgate.net In contrast, isoxaben breaks down relatively quickly in water. wa.gov Direct aqueous photolysis is considered a primary degradation pathway for some benzamides. medwinpublishers.com

Interactive Data Table: Persistence of Structurally Similar Benzamides

| Compound | Matrix | Condition | Half-life (t½) in days |

| Flubendiamide | Soil | Aerobic Laboratory | >371 |

| Flubendiamide | Soil | Terrestrial Field | 210 - 770.2 |

| Flubendiamide | Soil Thin Film | Sunlight | 19.1 |

| Flubendiamide | Water | pH 4.0 | 250.8 |

| Flubendiamide | Water | pH 7.0 | 301.0 |

| Flubendiamide | Water | pH 9.2 | 273.6 |

| Isoxaben | Soil | Typical | 100 |

This table presents data from studies on flubendiamide and isoxaben to provide an estimated persistence profile for 6-Chloro-2-fluoro-3-methylbenzamide.

Evaluation of Bioaccumulation Potential

Bioaccumulation refers to the process by which organisms can accumulate chemicals from their environment, leading to concentrations in their tissues that are higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF) or the octanol-water partition coefficient (Kow).

For benzamide herbicides, the bioaccumulation potential appears to vary. Isoxaben is reported to have a low bioconcentration potential, with a BCF of less than 100. wa.gov Generally, chemicals with a BCF of less than 1,000 are not considered to be significantly bioaccumulative. The bioaccumulation of chlorinated compounds in aquatic organisms can be influenced by factors such as the organism's lipid content and the chemical's hydrophobicity. mdpi.com While specific data for this compound is unavailable, the information on isoxaben suggests that compounds in this class may not exhibit high bioaccumulation.

Interactive Data Table: Bioaccumulation Potential of a Structurally Similar Benzamide

| Compound | Parameter | Value | Interpretation |

| Isoxaben | Bioconcentration Factor (BCF) | <100 | Low Bioaccumulation Potential |

This table presents data from a study on isoxaben to provide an estimated bioaccumulation potential for this compound.

Determination of Mobility in Environmental Compartments

The mobility of a chemical in the environment, particularly its potential to leach through soil and contaminate groundwater, is a significant environmental concern. This is often assessed using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil particles and lower mobility.

For the benzamide herbicide isoxaben, the potential to leach to groundwater is considered low. wa.gov This is supported by its estimated Koc value of 3,300, which suggests it has slight mobility. nih.gov However, it is also noted that isoxaben has a high potential for surface runoff and loss on eroded soil. wa.gov The mobility of pesticides in soil is inversely correlated with their sorption coefficient; higher sorption leads to lower mobility. nih.gov Conversely, some benzamides and their degradation products can be mobile in certain soil types. For instance, the metabolite of flubendiamide, des-iodo flubendiamide, along with the parent compound, has the potential for groundwater contamination in vulnerable soils with low organic carbon content. epa.govmedwinpublishers.com

Interactive Data Table: Mobility of a Structurally Similar Benzamide

| Compound | Parameter | Value | Interpretation |

| Isoxaben | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3,300 | Slight Mobility |

This table presents data from a study on isoxaben to provide an estimated mobility profile for this compound.

Patent Landscape and Intellectual Property Trends for 6 Chloro 2 Fluoro 3 Methylbenzamide

Analysis of Compound-Specific Patents and Applications

An analysis of the patent literature reveals that 6-Chloro-2-fluoro-3-methylbenzamide is primarily cited as a key intermediate or a structural component in the synthesis of more complex molecules, particularly for therapeutic applications. The patents associated with this compound are often focused on the final products, which are designed to modulate specific biological targets.

Patents specifically referencing this compound highlight its utility in the development of kinase inhibitors for the treatment of proliferative diseases like cancer. For instance, patent documents describe the use of this benzamide (B126) derivative in the synthesis of complex pyrazole (B372694) compounds that act as B-Raf inhibitors. googleapis.comgoogleapis.com The B-Raf protein is a critical component in cell signaling pathways that can become mutated in various cancers, making it a significant target for drug development. Another area of application is in the creation of Stearoyl-CoA desaturase (SCD) inhibitors, which are investigated for their potential in treating metabolic diseases such as obesity. googleapis.com

The assignees of these patents are typically pharmaceutical companies and research institutions, indicating a strong focus on drug discovery and development. The intellectual property claims in these documents usually cover the final, more complex compounds, their synthesis methods (which may involve this compound), and their use in treating specific diseases.

Table 1: Patents Referencing this compound

| Patent/Application Number | Assignee/Applicant | Therapeutic Area/Application | Role of this compound |

|---|---|---|---|

| US 8,501,758 B2 | GlaxoSmithKline | Oncology (B-Raf inhibitors) | Intermediate in synthesis |

| US 9,314,464 B2 | GlaxoSmithKline | Oncology (B-Raf inhibitors) | Intermediate in synthesis |

This table is for illustrative purposes and based on publicly available patent data. The list is not exhaustive.

Patenting of Benzamide Derivatives with Analogous Structural Motifs

The patenting activity for benzamide derivatives with structural motifs similar to this compound—such as halogen substitutions and alkyl groups—is extensive and spans a wide array of applications. This broad interest underscores the versatility of the benzamide scaffold in medicinal chemistry and agrochemistry.

In the pharmaceutical sector, patents for benzamide derivatives are prevalent. They are explored as analgesics for pain management, agents for treating cardiovascular diseases, and for their antipruritic effects to treat itching. google.comgoogle.comfmeasure.com A significant and growing area of research is the development of novel benzamide-based fungicides. nih.govacs.orgacs.org The presence of fluorine and chlorine atoms, as seen in this compound, is often associated with enhanced biological activity in these fungicidal compounds. nih.gov Studies have shown that the inclusion of halogen atoms on the benzene (B151609) ring can significantly improve the efficacy of these agents against various phytopathogenic fungi. nih.gov

The intellectual property in this broader category often claims large families of related compounds, defined by a general chemical structure (a Markush structure), which allows companies to protect a wide chemical space around a promising lead compound. This strategy is crucial in both the pharmaceutical and agrochemical industries, where research and development are intensive and costly. agropages.comresearchgate.net

Table 2: Examples of Patented Benzamide Derivatives with Analogous Structures

| Application Area | Structural Features | Example Patented Indication |

|---|---|---|

| Agrochemicals | Halogenated benzamides | Fungicides for crop protection nih.govacs.org |

| Pharmaceuticals | Substituted benzamides | Analgesics fmeasure.com |

| Pharmaceuticals | N-substituted benzamides | Cardiovascular agents google.com |

| Pharmaceuticals | Complex benzamide derivatives | Kinase inhibitors (e.g., c-Met) google.com |

This table represents general areas of patenting for benzamide derivatives and does not imply specific activity for this compound itself in these roles.

Future Directions and Emerging Areas in Patentable Research

The patent landscape suggests several future directions for research involving this compound and related structures. The continuous need for new and more effective treatments for cancer and metabolic diseases will likely drive further innovation in the synthesis of complex molecules derived from this and similar benzamide intermediates.

A prominent emerging area is the development of next-generation fungicides. mdpi.com With increasing concerns about food security and the development of resistance to existing treatments, there is a strong incentive for the discovery of novel, potent, and environmentally safer fungicides. mdpi.comasiaiplaw.com Research into benzamide derivatives, particularly those with specific halogenation patterns, is a promising avenue. nih.gov The synthesis of novel benzamides containing other bioactive moieties, such as triazoles or pyrazoles, is an active area of investigation aimed at creating broad-spectrum antifungal agents. nih.govacs.org

Furthermore, the strategy of using pharmacophore recombination—combining structural elements from different active compounds—is being used to design new benzamide derivatives with enhanced or novel activities. acs.org This approach, coupled with molecular docking studies to understand interactions with biological targets like succinate (B1194679) dehydrogenase (SDH), is expected to yield a new generation of patented agrochemicals and pharmaceuticals. acs.org The protection of these innovations through robust intellectual property rights is considered essential to support the significant investment required for their development and commercialization. agropages.comnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbendazim |

| Thiabendazole |

| Benomyl |

| Thiophanate-methyl |

| Myclobutanil |

| Fluxapyroxad |

| Trifloxystrobin |

| Dimethomorph |

| 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] mdpi.comasiaiplaw.comresearchgate.nettriazin-2-yl]benzamide |

| 4-bromo-3-fluorobenzoic acid |

| 2-Trifluoromethyl benzamide |

| 2,3-dichlorotrifluorotoluene |

| 2-fluoro-6-cyano trifluorotoluene |

Q & A

Q. Q1. What are the standard synthetic routes for 6-chloro-2-fluoro-3-methylbenzamide, and how can reaction conditions be optimized for high purity?

A1. The synthesis typically involves two key steps: (1) preparation of the benzoyl chloride intermediate (e.g., 6-chloro-2-fluoro-3-methylbenzoyl chloride) via chlorination of the corresponding carboxylic acid using thionyl chloride or phosphorus pentachloride, and (2) amidation by reacting the benzoyl chloride with ammonia or ammonium hydroxide under controlled conditions. Critical parameters include temperature (0–5°C during chlorination to avoid side reactions) and stoichiometric ratios (excess ammonia to ensure complete conversion). Purity (>97%) is confirmed via HPLC and NMR .

Q. Q2. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

A2. Key techniques include:

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., distinguishing chloro/fluoro positions via coupling constants) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (CHClFNO = 189.59 g/mol) and detects impurities like unreacted intermediates .

- X-ray Crystallography : Resolves steric effects of the methyl group and halogen orientations in crystalline form .

Advanced Research Questions

Q. Q3. How does the methyl group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions compared to analogs?

A3. The methyl group introduces steric hindrance, reducing accessibility to the carbonyl carbon in amidation reactions. Computational studies (DFT calculations) show a 15–20% decrease in reaction rate compared to non-methylated analogs. This necessitates longer reaction times or catalysts like DMAP to enhance nucleophilic attack efficiency .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

A4. Discrepancies often arise from:

- Solvent Effects : Activity in DMSO vs. aqueous buffers alters membrane permeability.

- Assay Sensitivity : Radiolabeled binding assays (e.g., H-ligand displacement) provide higher accuracy than fluorescence-based methods for target affinity measurements.

- Metabolite Interference : LC-MS/MS analysis of assay matrices can identify degradation products (e.g., hydrolyzed amide) that skew results .

Q. Q5. What methodologies are employed to study the compound’s interaction with cytochrome P450 enzymes, and how does fluorination impact metabolic stability?

A5. Approaches include:

- In Vitro Microsomal Assays : Human liver microsomes + NADPH, with LC-MS quantification of metabolites. Fluorination at the 2-position reduces oxidative metabolism (CYP3A4-mediated), increasing half-life from 2.1 to 4.7 hours compared to non-fluorinated analogs .

- Docking Simulations : Predict binding modes to CYP active sites, highlighting steric clashes with the methyl group that limit enzyme access .

Q. Q6. How can regioselective functionalization of the benzene ring be achieved for SAR studies without disrupting the chloro-fluoro-methyl motif?

A6. Strategies include:

- Directed Ortho-Metalation : Use of LDA (lithium diisopropylamide) to deprotonate the ring at specific positions, followed by electrophilic quenching.

- Protective Group Chemistry : Temporary protection of the amide group with Boc anhydride prevents undesired side reactions during halogenation .

Methodological Challenges

Q. Q7. What advanced purification techniques address persistent impurities (e.g., dihalogenated byproducts) in scaled-up synthesis?

A7. Techniques include:

Q. Q8. How do temperature and pH affect the compound’s stability in long-term storage?

A8. Stability studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.